{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
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Overview
Description
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenoxy group, a furoyl group, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furoyl intermediate: This step involves the reaction of 2-furoic acid with appropriate reagents to form the furoyl chloride.
Introduction of the chlorophenoxy group: The furoyl chloride is then reacted with 2-chlorophenol in the presence of a base to form the 2-chlorophenoxy furoyl intermediate.
Formation of the pyrazol ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrazol ring, incorporating the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furoyl and pyrazol rings.
Reduction: Reduction reactions can occur at the chlorophenoxy group and the furoyl ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the chlorophenoxy and trifluoromethyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including cyclooxygenase (COX) enzymes and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory mediators and activating anti-inflammatory pathways.
Comparison with Similar Compounds
5-((3-chlorophenoxy)methyl)-3-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)isoxazole: This compound shares the chlorophenoxy group and has similar biological activities.
2-(5-((2-chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid: This compound also contains the chlorophenoxy group and is used in similar applications.
Uniqueness: {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C17H14ClF3N2O4 |
---|---|
Molecular Weight |
402.7g/mol |
IUPAC Name |
[5-[(2-chlorophenoxy)methyl]furan-2-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H14ClF3N2O4/c1-10-8-16(25,17(19,20)21)23(22-10)15(24)14-7-6-11(27-14)9-26-13-5-3-2-4-12(13)18/h2-7,25H,8-9H2,1H3 |
InChI Key |
SDQBTSOJRXKVMM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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